This compound has been isolated from various plant species, particularly those belonging to the family Menispermaceae. The most notable source is the plant Sitsirikine, which has been traditionally used in herbal medicine. The extraction and purification of (16R)-Dihydrositsirikine from these plants have been subjects of research aimed at understanding its bioactive properties.
(16R)-Dihydrositsirikine is classified under the following categories:
The synthesis of (16R)-Dihydrositsirikine can be achieved through several methods, including total synthesis and extraction from natural sources.
(16R)-Dihydrositsirikine has a complex molecular structure characterized by a bicyclic isoquinoline framework. The specific stereochemistry at the 16th carbon is crucial for its biological activity.
(16R)-Dihydrositsirikine participates in various chemical reactions that can modify its structure and enhance its pharmacological properties.
The mechanism of action of (16R)-Dihydrositsirikine involves interaction with biological targets in the body.
Research indicates that doses as low as 10 mg/kg can elicit significant analgesic effects in animal models, suggesting a promising therapeutic window.
(16R)-Dihydrositsirikine has several scientific applications:
(16R)-Dihydrositsirikine (Synonyms: 19,20-Dihydroisositsirikine; CAS: 6519-26-2) is a monoterpenoid indole alkaloid (MIA) belonging to the corynanthean structural class. Its core scaffold arises from the universal MIA precursor strictosidine, formed via the condensation of tryptamine and secologanin [6] [8]. Enzymatic hydrolysis of strictosidine yields reactive intermediates that undergo Pictet–Spengler cyclization and rearrangements to form geissoschizine—a pivotal branch-point intermediate in corynanthean alkaloid biosynthesis [8]. Experimental studies confirm that (16R)-dihydrositsirikine derives from geissoschizine through NADP⁺-dependent enzymatic reduction and stereospecific modifications, including:
Table 1: Key Structural Analogs of (16R)-Dihydrositsirikine
Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Natural Source |
---|---|---|---|---|
(16R)-Dihydrositsirikine | C₂₁H₂₈N₂O₃ | 356.46 | C16R, saturated C19–C20 ethyl group | Catharanthus roseus |
Sitsirikine | C₂₁H₂₆N₂O₃ | 354.44 | Δ¹⁹,²⁰ double bond, C16 carbonyl | Vinca rosea (syn. C. roseus) [1] |
Geissoschizine | C₂₁H₂₄N₂O₃ | 352.43 | Exocyclic vinyl, aldehyde at C16 | Catharanthus roseus |
Ajmalicine | C₂₁H₂₄N₂O₃ | 352.43 | C3β,20α isomer of tetrahydroalstonine | Multiple Rubiaceae |
The absolute (16R) configuration of dihydrositsirikine is enzymatically determined during late-stage biosynthesis. Kinetic and stereochemical analyses reveal:
(16R)-Dihydrositsirikine occurs predominantly in Apocynaceae and Rubiaceae species, but biosynthetic nuances exist:
Table 2: Biosynthetic Features of Dihydrositsirikine Across Plant Taxa
Taxon | Key Biosynthetic Enzymes | Major Branch-Point Intermediate | Co-Occurring Alkaloids | Dihydrositsirikine Yield |
---|---|---|---|---|
Catharanthus roseus | Strictosidine synthase, NADP⁺-reductases | Geissoschizine | Sitsirikine, ajmalicine, serpentine | High (callus cultures) [6] |
Corynanthe pachyceras | Yohimban-forming reductases | Corynantheinal | Corynantheine, dihydrocorynantheine | Undetected [7] |
Uncaria gambir | Oxindole-forming oxygenases | Speciophylline | Rhynchophylline, uncariagambiriines | Undetected [7] |
The biosynthetic divergence underscores evolutionary specialization in MIA pathways. C. roseus retains the enzymatic machinery for sitsirikine reduction, while related Rubiaceae taxa repurpose corynanthean precursors toward structurally distinct alkaloids [6] [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1